

Application Notes and Protocols for the Isolation and Purification of Phasin Proteins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *phasin*

Cat. No.: B1169946

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phasin proteins are a class of amphiphilic proteins that are predominantly found on the surface of intracellular polyhydroxyalkanoate (PHA) granules in various bacteria. These proteins play a crucial role in PHA granule formation, stabilization, and segregation during cell division.[1][2][3][4] The unique and specific affinity of **phasin** proteins for PHA has been ingeniously exploited for the development of a highly efficient and cost-effective protein purification system. This system, often referred to as the **phasin**-intein fusion technology, allows for the one-step purification of recombinant proteins without the need for expensive affinity chromatography resins.[5][6][7]

These application notes provide a detailed overview and step-by-step protocols for the isolation and purification of target proteins using the **phasin**-intein fusion system.

Principle of Phasin-Based Protein Purification

The core principle of this purification strategy lies in the creation of a tripartite fusion protein consisting of the target protein, a self-cleaving intein tag, and a **phasin** protein. This fusion construct is co-expressed in a bacterial host, typically *Escherichia coli*, along with the necessary enzymes for PHA biosynthesis. The **phasin** component of the fusion protein acts as an affinity tag, directing the entire fusion protein to the surface of the *in vivo*-synthesized PHA granules.

Following cell lysis, the PHA granules, now coated with the fusion protein, can be easily separated from the soluble cellular components by simple centrifugation. After a series of washing steps to remove non-specifically bound contaminants, the self-cleavage of the intein is induced, typically by a change in pH or the addition of a thiol reagent. This releases the pure, untagged target protein into the supernatant, which can then be collected after a final centrifugation step to pellet the PHA granules with the attached **phasin**-intein tag.

Data Presentation: Performance of the Phasin-Intein Purification System

The **phasin**-intein purification system has been successfully employed for the purification of a variety of recombinant proteins. The following table summarizes the typical yields and purity obtained for different target proteins using this method.

Target Protein	Host Strain	Phasin Tag	Intein Used	Yield	Purity	Reference
Maltose Binding Protein (MBP)	E. coli	PhaP (R. eutropha)	Ssp DnaB	30-40 mg/L	>95%	[5][8]
Green Fluorescent Protein (GFP)	E. coli	PhaP (R. eutropha)	Ssp DnaB	~35 µg/mL	High	[7]
β-galactosidase	E. coli	PhaP (R. eutropha)	Ssp DnaB	High	High	[6][9]
Chloramphenicol Acetyltransferase	E. coli	PhaP (R. eutropha)	Ssp DnaB	30-40 mg/L	High	[8]
NusA	E. coli	PhaP (R. eutropha)	Ssp DnaB	30-40 mg/L	High	[8]

Experimental Protocols

Here, we provide detailed protocols for the expression, isolation, and purification of a target protein using the **phasin**-intein system in *E. coli*.

Protocol 1: Co-expression of Phasin Fusion Protein and PHA Granules

This protocol describes the cultivation of *E. coli* co-transformed with plasmids for PHA biosynthesis and the **phasin**-intein-target protein fusion.

Materials:

- *E. coli* strain (e.g., BL21(DE3))
- Expression plasmid for PHA biosynthesis (e.g., containing phaA, phaB, and phaC genes)
- Expression plasmid for the **phasin**-intein-target protein fusion
- Luria-Bertani (LB) medium
- Appropriate antibiotics for plasmid selection
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Glucose

Procedure:

- Co-transform the *E. coli* host strain with the PHA biosynthesis plasmid and the **phasin**-intein-target protein expression plasmid.
- Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
- Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

- The next day, inoculate a larger volume of LB medium (e.g., 1 L) containing antibiotics and 2% (w/v) glucose with the overnight culture.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Continue to incubate the culture for an additional 16-24 hours at a reduced temperature (e.g., 25-30°C) to allow for protein expression and PHA granule accumulation.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Isolation and Washing of PHA Granules

This protocol details the lysis of bacterial cells and the subsequent washing of the PHA granules to remove cellular contaminants.

Materials:

- Cell pellet from Protocol 1
- Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1 mM EDTA, 1 mM DTT)
- Lysozyme
- DNase I
- Wash Buffer (20 mM Tris-HCl, pH 8.5, 50 mM NaCl, 1 M urea, 2% (v/v) Triton X-100)
- Sonicator or French press

Procedure:

- Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 20 mL per gram of wet cell paste).
- Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

- Lyse the cells by sonication on ice or by passing through a French press.
- Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce the viscosity of the lysate.
- Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the PHA granules and cell debris.
- Discard the supernatant containing the soluble proteins.
- Resuspend the pellet in Wash Buffer and mix thoroughly.
- Centrifuge at 12,000 x g for 20 minutes at 4°C and discard the supernatant.
- Repeat the washing step (steps 7-8) at least two more times to ensure the removal of contaminating proteins.

Protocol 3: Intein Cleavage and Elution of Target Protein

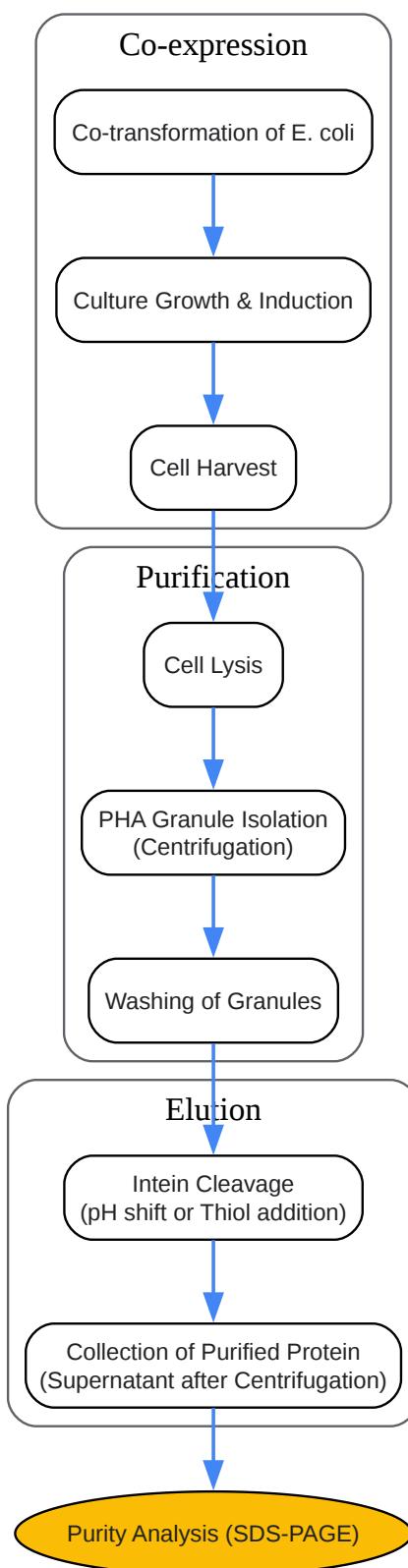
This protocol describes the induction of intein self-cleavage to release the purified target protein from the PHA granules.

Materials:

- Washed PHA granule pellet from Protocol 2
- Cleavage Buffer (20 mM Tris-HCl, pH 6.0-6.5, 50 mM NaCl, 1 mM EDTA) or Thiol-containing Cleavage Buffer (e.g., Cleavage Buffer with 50 mM DTT)

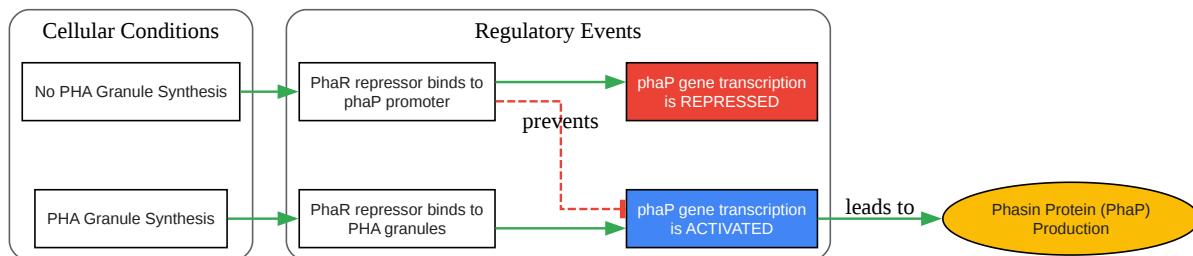
Procedure for pH-induced Cleavage:

- Resuspend the washed PHA granule pellet in Cleavage Buffer (pH 6.0-6.5).
- Incubate the suspension at room temperature (or 4°C for longer incubations) for 16-24 hours with gentle agitation to induce intein cleavage.^[5]
- After incubation, centrifuge the suspension at 14,000 x g for 30 minutes at 4°C to pellet the PHA granules with the bound **phasin**-intein tag.


- Carefully collect the supernatant, which contains the purified, tag-less target protein.
- Analyze the purity of the eluted protein by SDS-PAGE.

Procedure for Thiol-induced Cleavage:

- Resuspend the washed PHA granule pellet in Thiol-containing Cleavage Buffer.
- Incubate the suspension at 4°C or room temperature for 16-24 hours with gentle agitation.
- Follow steps 3-5 from the pH-induced cleavage protocol to collect and analyze the purified target protein.


Mandatory Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **phasin**-intein based protein purification.

Regulation of Phasin (phaP) Gene Expression

[Click to download full resolution via product page](#)

Caption: Regulation of **phasin** (phaP) gene expression by the PhaR repressor.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]
- 2. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Haloarchaeal Phasin (PhaP) That Functions in Polyhydroxyalkanoate Accumulation and Granule Formation in *Haloferax mediterranei* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. Novel and economical purification of recombinant proteins: Intein-mediated protein purification using *in vivo* polyhydroxybutyrate (PHB) matrix association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel self-cleaving phasin tag for purification of recombinant proteins based on hydrophobic polyhydroxyalkanoate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PHB-intein-mediated protein purification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteins from PHB granules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of phasin expression and polyhydroxyalkanoate (PHA) granule formation in *Ralstonia eutropha* H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Isolation and Purification of Phasin Proteins]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1169946#how-to-isolate-and-purify-phasin-proteins\]](https://www.benchchem.com/product/b1169946#how-to-isolate-and-purify-phasin-proteins)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com